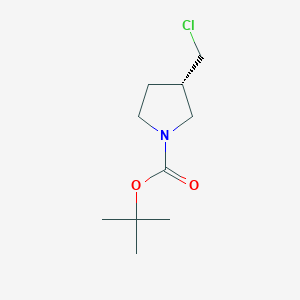

(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOBWMKNMWVILV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601171492 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601171492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-75-7 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601171492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate properties

An In-depth Technical Guide: (S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

Abstract

This compound is a pivotal chiral building block in modern synthetic and medicinal chemistry. As a bifunctional molecule, it features a pyrrolidine nitrogen protected by a tert-butyloxycarbonyl (Boc) group and a reactive chloromethyl side chain at a defined stereocenter. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, with a focus on its role in the development of novel therapeutics. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery, offering both theoretical insights and practical, field-proven protocols.

The Strategic Importance of the Pyrrolidine Scaffold in Drug Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. It is a core structural component in a vast array of natural products, alkaloids, and synthetic drugs, including well-known pharmaceuticals like Captopril and Vildagliptin.[1][2][3] The conformational flexibility and stereochemical richness of the pyrrolidine ring allow it to serve as a versatile template for creating molecules that can precisely interact with biological targets.[4]

The utility of this compound stems from three key features:

-

Defined Stereochemistry: The '(S)' configuration provides enantiomeric purity, which is critical for specificity in drug-receptor interactions and minimizing off-target effects.[5]

-

Orthogonal Functionality: The Boc-protected amine is rendered unreactive under neutral or basic conditions, allowing for selective chemistry at the chloromethyl group. This Boc group can be readily removed under acidic conditions.[6]

-

Electrophilic Handle: The chloromethyl group (-CH₂Cl) serves as a potent electrophile, enabling facile reaction with a wide range of nucleophiles to introduce diverse functional groups and build molecular complexity.

This combination makes the title compound an invaluable intermediate for constructing more elaborate molecules, particularly in the synthesis of novel drug candidates.[1][2]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical properties is essential for its effective use in synthesis. The properties for this compound are summarized below.

| Property | Value |

| IUPAC Name | tert-butyl (3S)-3-(chloromethyl)pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₀H₁₈ClNO₂ |

| Molecular Weight | 219.71 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| CAS Number | 188114-61-8 |

| Boiling Point | ~290-300 °C (Predicted, similar to bromo-analog)[7] |

| Density | ~1.1-1.2 g/cm³ (Predicted) |

| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, DMF) |

Note: Some physical properties are estimated based on structurally similar analogs, such as the corresponding bromomethyl and hydroxymethyl derivatives.[7][8]

Synthesis: A Guided Pathway to a Key Intermediate

The most efficient synthesis of this compound begins with a commercially available, enantiopure precursor, typically (S)-1-Boc-3-hydroxymethylpyrrolidine. The synthesis involves a straightforward conversion of the primary alcohol to a primary chloride.

Caption: Synthetic pathway from the unprotected amino alcohol to the target compound.

Experimental Protocol: Synthesis from (S)-1-Boc-3-hydroxymethylpyrrolidine

This protocol details the chlorination of the precursor alcohol using thionyl chloride, a common and effective method for this transformation.

Causality: Thionyl chloride (SOCl₂) is an excellent choice for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite ester intermediate. The subsequent collapse of this intermediate to form the product is driven by the irreversible formation of gaseous byproducts (SO₂ and HCl), which shifts the equilibrium towards the product according to Le Châtelier's principle, typically resulting in high yields.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, ~5-10 mL per mmol of substrate).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C. A small amount of a base like pyridine (1.2 eq) can be added to neutralize the HCl byproduct, though it is not always necessary.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is typically purified by column chromatography on silica gel to yield the pure product.

Core Reactivity: The Chloromethyl Group as an Electrophilic Hub

The primary utility of this compound lies in its capacity to undergo nucleophilic substitution reactions (Sₙ2). The chloromethyl group is an excellent electrophile, and the chlorine atom is a good leaving group, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Nomenclature, Synthesis, and Application of (S)-tert-Butyl 3-(Chloromethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, commonly known as N-Boc-(S)-3-(chloromethyl)pyrrolidine, is a valuable chiral building block in medicinal chemistry. Its structure combines a stereodefined pyrrolidine ring, a versatile Boc-protecting group, and a reactive chloromethyl handle, making it a strategic intermediate for synthesizing complex pharmaceutical targets. This guide provides a definitive clarification of its nomenclature, addressing common database discrepancies, and offers a comprehensive overview of its physicochemical properties, a logical synthetic route from its corresponding alcohol precursor, and its utility in drug discovery. By presenting detailed protocols and safety guidelines grounded in the properties of analogous structures, this document serves as an essential technical resource for researchers leveraging this potent synthetic intermediate.

Introduction and Definitive Identification

The pyrrolidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Its non-planar, sp³-rich geometry allows for the exploration of three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. The specific molecule, N-Boc-(S)-3-(chloromethyl)pyrrolidine, is an important derivative, designed for the covalent introduction of the chiral (S)-pyrrolidin-3-ylmethyl moiety into target molecules.

A significant challenge for researchers is the correct identification of this compound in chemical databases. Searches for this name or its structure frequently lead to an incorrect CAS number.

Critical Clarification: The CAS Number 207557-35-5 does not correspond to N-Boc-(S)-3-(chloromethyl)pyrrolidine. Instead, it identifies (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile , a key intermediate in the synthesis of the antidiabetic drug Vildagliptin.[3][4][5] This distinction is crucial for procurement and experimental design.

| Feature | Target Compound | Commonly Mismatched Compound |

| Structure | (Structure for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile) | |

| IUPAC Name | This compound | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile[3] |

| CAS Number | Not consistently indexed | 207557-35-5[3][6] |

| Reactive Group | C3-Chloromethyl (-CH₂Cl) | N-Chloroacetyl (-C(O)CH₂Cl) |

| Key Functional Group | C3-Substituent | C2-Nitrile (-C≡N) |

This guide will focus exclusively on the correct target compound, this compound.

Nomenclature and Physicochemical Properties

Compound Identification

The following table summarizes the key identifiers for the target molecule.

| Identifier | Value |

| User-Provided Name | N-Boc-(S)-3-(chloromethyl)pyrrolidine |

| Systematic IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₈ClNO₂ |

| Molecular Weight | 219.71 g/mol |

| Canonical SMILES | C1CCl |

| InChI | InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-7(6-12)8-11/h7H,4-6,8H2,1-3H3/t7-/m0/s1 |

| InChIKey | ZVHYQBYKVNPSOY-VKHMYHEASA-N |

Physicochemical Data (Estimated)

The physical properties are predicted to be similar to analogous halogenated N-Boc-pyrrolidines. The data below is provided as a guideline for handling and reaction planning, with values from the bromo-analog, tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, included for reference.[7]

| Property | Estimated Value | Reference (Bromo-Analog) |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow Liquid[7] |

| Boiling Point | ~290-300 °C (Predicted) | 300.1±15.0 °C[7] |

| Density | ~1.1-1.2 g/cm³ (Predicted) | 1.312±0.06 g/cm³[7] |

| Storage Temperature | 2-8°C, under inert atmosphere | 2-8°C[7] |

Synthesis and Application in Drug Discovery

Retrosynthetic Pathway and Rationale

The most direct and logical synthetic route to N-Boc-(S)-3-(chloromethyl)pyrrolidine is via the chlorination of its corresponding alcohol precursor, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 199174-24-8).[8] This precursor is commercially available and provides a reliable entry point to the desired chloro-derivative.

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. The choice of chlorinating agent is critical and depends on the desired reaction conditions (temperature, tolerance of acidic byproducts) and the scale of the synthesis. Common reagents include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or Appel reaction conditions (PPh₃/CCl₄). The use of thionyl chloride is often preferred for its efficacy and the volatile nature of its byproducts (SO₂ and HCl).

Synthetic Workflow Diagram

Caption: Synthesis of the target compound from its alcohol precursor.

Core Utility in Medicinal Chemistry

The primary value of N-Boc-(S)-3-(chloromethyl)pyrrolidine lies in the electrophilic nature of its chloromethyl group. This functional group is an excellent substrate for SN2 reactions with a wide variety of nucleophiles. This allows for the efficient and stereospecific installation of the (S)-N-Boc-pyrrolidin-3-ylmethyl fragment onto a molecule of interest.

Common Nucleophiles:

-

Amines (Primary/Secondary): To form substituted 3-(aminomethyl)pyrrolidines.

-

Phenols/Alkoxides: To form 3-(alkoxymethyl) or 3-(aryloxymethyl)pyrrolidines.

-

Thiols/Thiolates: To form 3-((alkylthio)methyl) or 3-((arylthio)methyl)pyrrolidines.

-

Carbanions/Enolates: To form new carbon-carbon bonds.

This versatility makes it a key building block for constructing novel chemical entities where the pyrrolidine ring is intended to interact with a specific protein pocket or to modulate physicochemical properties such as solubility and cell permeability.

Experimental Protocol: Synthesis from Alcohol Precursor

This protocol describes a representative procedure for the chlorination of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Disclaimer: This protocol is illustrative and should be adapted and optimized by a qualified chemist. All work should be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)[8]

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add pyridine (1.2 eq) to the stirred solution. Following this, add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Causality: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing potential degradation of the Boc-protecting group or other acid-sensitive functionalities.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing ice-cold saturated NaHCO₃ solution to quench excess thionyl chloride and neutralize the reaction.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel to yield the pure product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling should be guided by the properties of analogous alkyl chlorides and its precursor.

-

Hazard Class: Expected to be corrosive and a lachrymator. Alkylating agents can be harmful. The precursor alcohol is an irritant.[8] The analogous tert-butyl 2-(chloromethyl)-1-pyrrolidinecarboxylate is classified as causing severe skin burns and eye damage (H314).

-

Handling: Always handle inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile). Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[9][10]

Conclusion

N-Boc-(S)-3-(chloromethyl)pyrrolidine, systematically named this compound, is a highly valuable, stereodefined building block for pharmaceutical research and development. This guide has clarified its identity, rectifying a common point of confusion with a different chemical entity (CAS 207557-35-5), and provided a robust framework for its synthesis, handling, and application. Understanding its true nomenclature and synthetic accessibility from its alcohol precursor is paramount for its effective and safe utilization in the creation of novel therapeutics.

References

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Retrieved from [Link]

-

TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Atul Ltd. (n.d.). (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Vildagliptin Chloroacetyl Nitrile (S)-Isomer. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | CAS No. 207557-35-5 | Atul Ltd [atul.co.in]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 138108-72-2|(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

Initial Screening of (S)-Boc-3-(chloromethyl)pyrrolidine Derivatives: A Technical Guide

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its three-dimensional nature, arising from its non-planar, sp3-hybridized structure, allows for efficient exploration of pharmacophore space, a critical aspect in modern drug design.[2] Among the vast array of pyrrolidine-based building blocks, chiral molecules like (S)-Boc-3-(chloromethyl)pyrrolidine offer a versatile platform for creating stereospecific derivatives with diverse biological activities. This guide provides an in-depth technical overview of the initial screening process for derivatives of (S)-Boc-3-(chloromethyl)pyrrolidine, from library synthesis to hit validation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Part 1: The Foundation - Library Synthesis and Design

The journey to discovering a novel therapeutic begins with the creation of a diverse chemical library. The (S)-Boc-3-(chloromethyl)pyrrolidine core provides an excellent starting point. The Boc (tert-butyloxycarbonyl) group protects the pyrrolidine nitrogen, allowing for selective reactions at the chloromethyl group. This reactive "handle" is primed for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups.

1.1. Rationale for Derivative Synthesis

The primary goal of library synthesis is to generate a collection of molecules with varied physicochemical properties. This diversity increases the probability of finding a "hit" that interacts favorably with the target of interest. Key modifications to the (S)-Boc-3-(chloromethyl)pyrrolidine scaffold include:

-

Nucleophilic displacement of the chloride: This is the most common strategy. A variety of nucleophiles, such as amines, thiols, and alcohols, can be used to introduce a wide range of substituents.

-

Modification of the Boc-group: While typically stable, the Boc group can be removed and replaced with other substituents to explore the impact of this position on activity.

-

Further elaboration of the introduced functional groups: This can involve multi-step syntheses to build more complex molecules.

1.2. Example Synthetic Protocol: N-Alkylation of an Amine

This protocol outlines a general procedure for the synthesis of an amine derivative of (S)-Boc-3-(chloromethyl)pyrrolidine.

Materials:

-

(S)-Boc-3-(chloromethyl)pyrrolidine

-

Desired primary or secondary amine (1.2 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

Acetonitrile (CH3CN) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add (S)-Boc-3-(chloromethyl)pyrrolidine and acetonitrile.

-

Add the desired amine and potassium carbonate to the solution.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: The Engine - High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds.[3][4] The process can be broken down into several key stages.

2.1. Assay Development and Miniaturization

The first step in any screening campaign is the development of a robust and reliable assay.[5] The choice of assay depends on the biological target and can be broadly categorized into biochemical and cell-based assays.

| Assay Type | Description | Advantages | Disadvantages |

| Biochemical Assays | Measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[6] | Direct measure of target engagement, simpler to develop and troubleshoot. | Lack of physiological context, may not translate to cellular activity. |

| Cell-Based Assays | Measure the effect of a compound on a cellular process or pathway.[7][8] | More physiologically relevant, can identify compounds that act through various mechanisms. | More complex to develop, potential for off-target effects. |

Causality in Assay Choice: The selection of the assay format is a critical decision. For a well-characterized enzyme with a known substrate, a biochemical assay measuring product formation or substrate depletion is often the most direct approach.[9] If the target is part of a complex signaling pathway or if the goal is to identify modulators of a specific cellular phenotype, a cell-based assay, such as a reporter gene assay, is more appropriate.[7]

Miniaturization and Automation: To be suitable for HTS, assays are typically miniaturized to 384- or 1536-well plate formats.[10] This reduces reagent costs and allows for the use of robotic liquid handlers for precise and rapid compound and reagent dispensing.

2.2. The HTS Workflow

The HTS workflow is a systematic process designed for efficiency and reproducibility.

Diagram: HTS Workflow

Caption: A generalized workflow for a high-throughput screening campaign.

2.3. Data Analysis and Quality Control

A critical aspect of HTS is rigorous data analysis and quality control. The Z'-factor is a statistical parameter used to assess the quality of an assay.

Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

-

σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.

-

μ_p and μ_n are the means of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]

Hit Identification: A "hit" is a compound that produces a statistically significant effect in the primary assay.[11] The hit threshold is often defined as a certain number of standard deviations from the mean of the negative controls (e.g., 3 standard deviations).

Part 3: The Verdict - Hit Confirmation and Validation

Not all hits from the primary screen are genuine. A crucial follow-up phase is required to confirm and validate the initial findings.[12]

3.1. Hit Confirmation

The initial step is to re-test the active compounds, preferably from a freshly prepared sample, to rule out false positives due to experimental error or compound degradation.[13] This re-test is often performed in a dose-response format to determine the compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[14]

3.2. Hit Validation

Validated hits are those that have been confirmed to be active and are deemed worthy of further investigation.[13] The validation process involves a series of secondary assays designed to:

-

Confirm the mechanism of action: Orthogonal assays, which measure the same biological endpoint using a different technology, can provide confidence that the observed activity is not an artifact of the primary assay format.[14]

-

Assess selectivity: Counter-screens against related targets are performed to determine if the compound is selective for the target of interest.

-

Rule out non-specific activity: Assays to identify compounds that interfere with the assay technology (e.g., autofluorescence) or act through undesirable mechanisms (e.g., aggregation) are essential.

Diagram: Hit Triage and Validation Funnel

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 5. nebiolab.com [nebiolab.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Biochemical Assay Development | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 11. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. youtube.com [youtube.com]

- 14. Overview of the Phases of Drug Discovery [cambridgemedchemconsulting.com]

Methodological & Application

Stereoselective Synthesis of 3-Substituted Pyrrolidines: A Chiral Pool-Based Approach

An Application Guide for Researchers and Drug Development Professionals

Abstract

The 3-substituted pyrrolidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and synthetic catalysts.[1][2][3] Its rigid, non-planar structure allows for a precise three-dimensional presentation of substituents, making it an ideal building block for designing molecules with high target affinity and selectivity.[4] Achieving stereocontrol at the C3 position is paramount, as the biological activity of enantiomers can differ dramatically. This application note provides a detailed guide to the stereoselective synthesis of 3-substituted pyrrolidines by leveraging the "chiral pool"—a collection of abundant, inexpensive, and enantiomerically pure natural products. We will focus on robust and scalable strategies starting from the amino acids L-glutamic acid and L-hydroxyproline, offering field-proven insights and detailed experimental protocols for practical application in a research and development setting.

The Strategic Advantage of the Chiral Pool

In the realm of asymmetric synthesis, the chiral pool approach is a powerful and economical strategy for establishing key stereocenters.[5] This methodology utilizes naturally occurring chiral molecules, such as amino acids, carbohydrates, and terpenes, as starting materials.[5] These compounds are often commercially available in high enantiomeric purity and at a low cost, circumventing the need for developing complex asymmetric catalytic systems from scratch.

Amino acids, in particular, are exceptional chiral precursors for several reasons:

-

Inherent Chirality: They possess at least one defined stereocenter.

-

Versatile Functionality: The presence of both an amine and a carboxylic acid group provides orthogonal handles for a wide range of chemical transformations.

-

Commercial Availability: Many are readily available in both L- and D-enantiomeric forms, granting access to either product enantiomer.[5]

This guide will focus on two of the most effective amino acid precursors for 3-substituted pyrrolidines: L-glutamic acid and L-hydroxyproline.

Figure 1: The Chiral Pool Concept.

Strategy I: Synthesis from L-Glutamic Acid via a Pyroglutamate Intermediate

L-glutamic acid is an abundant and inexpensive amino acid that serves as an excellent starting point for 2- and 3-substituted pyrrolidines. The core strategy involves an initial intramolecular cyclization to form a pyroglutamate (a 5-oxopyrrolidine-2-carboxylate), a stable lactam intermediate. The C3 position of this intermediate can then be functionalized with high diastereoselectivity before the lactam carbonyl is reduced to furnish the pyrrolidine ring.[6][7]

Causality of the Experimental Design

-

Cyclization to Pyroglutamate: Heating glutamic acid induces dehydration to form pyroglutamic acid. This step locks the carbon backbone into the desired five-membered ring structure.

-

Protection and Esterification: The nitrogen is protected (e.g., with a Boc group) to prevent side reactions and increase solubility in organic solvents. The carboxylic acid is esterified to allow for selective functionalization at the C3 position.

-

Stereoselective C3-Alkylation: The key step involves the generation of an enolate at the C3 position using a strong base like lithium diisopropylamide (LDA) at low temperatures. The subsequent addition of an electrophile (e.g., an alkyl halide) occurs stereoselectively. The bulky N-Boc group and the C5-ester direct the incoming electrophile to the face opposite to these groups, resulting predominantly in the trans diastereomer.

-

Lactam and Ester Reduction: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce both the stable lactam amide and the ester to yield the corresponding 3-substituted prolinol.

Figure 2: Workflow from L-Glutamic Acid.

Protocol: Synthesis of (2S, 3R)-3-Benzyl-N-Boc-prolinol

Step 1: Preparation of (S)-Pyroglutamic Acid

-

To a round-bottom flask, add L-glutamic acid (100 g, 0.68 mol) and water (100 mL).

-

Heat the mixture to 135-140 °C with stirring, allowing water to distill off.

-

Maintain this temperature for 3 hours. The mixture will become a thick paste and then solidify upon cooling.

-

Recrystallize the solid from ethanol to yield (S)-pyroglutamic acid.

Step 2: Preparation of N-Boc-(S)-Pyroglutamate Methyl Ester

-

Suspend (S)-pyroglutamic acid (50 g, 0.39 mol) in methanol (500 mL). Cool to 0 °C.

-

Bubble SOCl₂ gas through the solution for 15 minutes or add it dropwise (1.2 eq). Stir at room temperature overnight.

-

Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM, 500 mL) and add triethylamine (2.5 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of DMAP. Stir at room temperature for 12 hours.

-

Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to obtain the product.

Step 3: Stereoselective Alkylation

-

Dissolve N-Boc-(S)-pyroglutamate methyl ester (10 g, 38.9 mmol) in anhydrous THF (200 mL) and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir for 1 hour at -78 °C.

-

Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Hexane:Ethyl Acetate gradient) to isolate the trans-alkylated product.

Step 4: Reduction to (2S, 3R)-3-Benzyl-N-Boc-prolinol

-

Prepare a suspension of LiAlH₄ (3 eq) in anhydrous THF (100 mL) at 0 °C.

-

Slowly add a solution of the C3-alkylated lactam (from Step 3) in THF (50 mL).

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

-

Filter the resulting white solid (aluminum salts) and wash thoroughly with THF and ethyl acetate.

-

Concentrate the filtrate to yield the target prolinol, which can be used directly or purified further.

Data Summary

| Electrophile (R-X) | Product Configuration | Typical Diastereomeric Ratio (trans:cis) | Approximate Yield |

| Methyl Iodide | (2S, 3R)-Methyl | >95:5 | 80-90% |

| Benzyl Bromide | (2S, 3R)-Benzyl | >95:5 | 75-85% |

| Allyl Bromide | (2S, 3R)-Allyl | >90:10 | 70-80% |

Strategy II: Functionalization of L-Hydroxyproline

(2S, 4R)-4-Hydroxyproline is a constituent of collagen and another excellent chiral pool starting material.[8] While its hydroxyl group is at the C4 position, it can be used to synthesize 3-substituted pyrrolidines through a multi-step sequence involving oxidation, elimination, and conjugate addition. A more direct route to 3-substituted systems, however, begins with the less common but accessible (2S, 3S)-3-hydroxyproline .[9][10] This strategy relies on the direct functionalization of the C3 hydroxyl group via an S_N2 reaction, which provides excellent stereocontrol.

Causality of the Experimental Design

-

Orthogonal Protection: The amine (Boc) and carboxylic acid (methyl ester) must be protected to prevent them from interfering with subsequent steps.

-

Hydroxyl Activation: The C3-hydroxyl is a poor leaving group. It must be converted into a good leaving group, such as a mesylate or tosylate, by reacting it with the corresponding sulfonyl chloride. This step does not affect the stereocenter.

-

S_N2 Displacement: The activated leaving group is displaced by a nucleophile (e.g., azide, cyanide, thiolates). This reaction proceeds via a classic S_N2 mechanism, which results in a complete inversion of configuration at the C3 stereocenter. This is the critical stereochemistry-defining step, converting the (2S, 3S) starting material into a (2S, 3R) product.

-

Final Transformations: The introduced nucleophile can be further modified (e.g., reduction of an azide to an amine), and the protecting groups can be removed to yield the final product.

Figure 3: Workflow from 3-Hydroxyproline.

Protocol: Synthesis of (2S, 3R)-3-Aminopyrrolidine Dihydrochloride

Step 1: Protection of (2S, 3S)-3-Hydroxyproline

-

Follow a similar protection procedure as described in section 2.2 (Step 2) to yield N-Boc-3-hydroxy-L-proline methyl ester.

Step 2: Mesylation of the C3-Hydroxyl Group

-

Dissolve the protected hydroxyproline (10 g, 40.8 mmol) in anhydrous DCM (200 mL) and cool to 0 °C.

-

Add triethylamine (1.5 eq).

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A white precipitate of triethylamine hydrochloride will form.

-

Stir at 0 °C for 2 hours.

-

Wash the reaction mixture with cold 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo at low temperature. The mesylate is often unstable and should be used immediately in the next step.

Step 3: S_N2 Azide Displacement

-

Dissolve the crude mesylate from Step 2 in anhydrous DMF (150 mL).

-

Add sodium azide (NaN₃, 3.0 eq).

-

Heat the mixture to 80 °C and stir overnight.

-

Cool to room temperature and pour into water. Extract with ethyl acetate.

-

Wash the combined organic layers extensively with water to remove DMF, then with brine. Dry over Na₂SO₄, filter, and concentrate to get the crude (2S, 3R)-3-azidoproline derivative.

Step 4: Reduction and Deprotection

-

Dissolve the crude azide in methanol (200 mL).

-

Add Palladium on carbon (10% w/w, 5 mol%).

-

Hydrogenate the mixture using a balloon or a Parr shaker at 50 psi until the reaction is complete (monitored by TLC).

-

Filter the catalyst through Celite and concentrate the filtrate.

-

To the residue, add 4M HCl in 1,4-dioxane and stir at room temperature for 4 hours to remove the Boc group.

-

Concentrate under reduced pressure and triturate with diethyl ether to precipitate the (2S, 3R)-3-aminopyrrolidine dihydrochloride salt.

Applications in Drug Discovery

The stereochemically defined 3-substituted pyrrolidine scaffold is integral to a vast array of bioactive molecules. The substituent at the C3 position often acts as a key pharmacophoric element, engaging in critical interactions with biological targets.[4] For example, the stereochemistry at this position can dictate whether a compound acts as an agonist or antagonist at a given receptor.[4]

Drugs and clinical candidates incorporating this motif include antivirals, neurotherapeutics, and anticancer agents.[11][12] The synthetic routes detailed herein provide reliable access to these valuable chiral building blocks, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Sources

- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. img01.pharmablock.com [img01.pharmablock.com]

Application Notes and Protocols: N-Boc Deprotection of 3-Chloromethyl-pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the N-Boc deprotection of 3-chloromethyl-pyrrolidine, a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. We delve into the mechanistic underpinnings of acidic N-Boc cleavage and present detailed, field-proven protocols for two primary methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane. Key considerations, including the stability of the acid-sensitive chloromethyl group, reaction monitoring, work-up procedures, and product characterization, are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for this specific deprotection.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1][2] Its popularity stems from its ease of installation, general stability to a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[3][4] The deprotection of N-Boc-3-chloromethyl-pyrrolidine is a key step in the synthesis of various building blocks used in medicinal chemistry.[5] The presence of the chloromethyl substituent, however, introduces a potential challenge due to its inherent reactivity and potential for side reactions under strongly acidic conditions. Therefore, the choice of deprotection conditions requires careful consideration to ensure high yield and purity of the desired 3-chloromethyl-pyrrolidine salt.

This application note provides a detailed examination of the most common and effective methods for the N-Boc deprotection of 3-chloromethyl-pyrrolidine, with a focus on practical, step-by-step protocols and the scientific rationale behind them.

Mechanistic Rationale of Acid-Catalyzed N-Boc Deprotection

The cleavage of the N-Boc group under acidic conditions proceeds through a well-established E1 elimination mechanism.[6][7] The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[2][6] This protonation enhances the electrophilicity of the carbonyl carbon.

-

Formation of a tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][7]

-

Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates to release carbon dioxide gas and the free amine.[4][6]

-

Formation of the Amine Salt: In the presence of excess acid, the newly formed free amine is immediately protonated to yield the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[6]

The stability of the resulting tert-butyl cation is a major driving force for this reaction. This cation can be quenched by a nucleophile, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate or in the reaction mixture.[6][8]

Core Challenge: Stability of the Chloromethyl Group

A primary consideration in the deprotection of N-Boc-3-chloromethyl-pyrrolidine is the stability of the C-Cl bond under acidic conditions. While generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to side reactions such as:

-

Solvolysis: If nucleophilic solvents (e.g., methanol, water) are present, they can displace the chloride to form the corresponding ether or alcohol.

-

Rearrangement: Although less common for this specific substrate, acid-catalyzed rearrangements are a possibility.

Therefore, the chosen deprotection method should be efficient enough to cleave the Boc group rapidly at or below room temperature, minimizing the reaction time and the risk of degrading the chloromethyl functionality.

Recommended Deprotection Protocols

Two primary methods have proven to be highly effective for the N-Boc deprotection of 3-chloromethyl-pyrrolidine: treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[2] TFA is a strong acid that is highly effective for this transformation.

Experimental Protocol:

-

Dissolution: Dissolve N-Boc-3-chloromethyl-pyrrolidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of TFA: Slowly add Trifluoroacetic Acid (TFA) (5-10 equiv) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[9]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up:

-

Direct Evaporation (for TFA salt): If the TFA salt is the desired product, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene or isopropanol (3 x 10 mL).[9] The resulting product, 3-chloromethyl-pyrrolidine trifluoroacetate, is often an oil.

-

Aqueous Work-up (for free amine or other salt forms):

-

Carefully quench the reaction mixture by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) at 0 °C until the pH is basic (pH > 8).

-

Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

-

To form the HCl salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same solvent until precipitation is complete. Filter the resulting solid and dry under vacuum.

-

-

Causality Behind Experimental Choices:

-

DCM as Solvent: DCM is a good solvent for both the starting material and the reagents and is relatively non-nucleophilic, minimizing the risk of side reactions.[2]

-

0 °C to Room Temperature: Starting the reaction at 0 °C helps to control any initial exotherm and allows for a more controlled reaction. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion in a reasonable timeframe.

-

Excess TFA: A large excess of TFA ensures rapid and complete protonation and cleavage of the Boc group.

-

Co-evaporation with Toluene/Isopropanol: This step is crucial for removing the highly volatile and corrosive TFA, which can be difficult to remove by simple evaporation.[9]

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another robust and widely used protocol for Boc deprotection.[10][11] Commercially available solutions of 4M HCl in 1,4-dioxane are convenient and highly effective.[9][10] The resulting hydrochloride salt of the amine often precipitates from the reaction mixture, simplifying isolation.

Experimental Protocol:

-

Dissolution: Dissolve N-Boc-3-chloromethyl-pyrrolidine (1.0 equiv) in a minimal amount of a suitable solvent such as methanol, ethyl acetate, or DCM in a round-bottom flask with a magnetic stir bar.

-

Addition of HCl/Dioxane: To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is often rapid, and the hydrochloride salt of the product may precipitate out of the solution. Monitor the reaction by TLC or LC-MS until complete (typically 30 minutes to 2 hours).[10][11]

-

Work-up:

-

Direct Isolation of HCl Salt: If a precipitate forms, collect the solid by filtration. Wash the solid with a small amount of cold diethyl ether or the reaction solvent to remove any impurities. Dry the solid under vacuum to obtain 3-chloromethyl-pyrrolidine hydrochloride.[9]

-

Isolation from Solution: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid or oil is the desired hydrochloride salt. It can be further purified by trituration with diethyl ether to induce solidification and remove non-polar impurities.

-

Causality Behind Experimental Choices:

-

HCl in Dioxane: This reagent provides anhydrous acidic conditions, which are ideal for Boc deprotection and minimize the risk of water-induced side reactions.[12] Dioxane is a stable solvent under these conditions.

-

Room Temperature: The reaction is typically fast and efficient at room temperature, avoiding the need for heating which could potentially compromise the stability of the chloromethyl group.[11]

-

Precipitation of HCl Salt: The formation of the hydrochloride salt, which is often insoluble in the reaction medium, provides a simple and efficient method of product isolation, driving the reaction to completion.[9]

Summary of Deprotection Conditions

| Reagent | Solvent | Temperature | Typical Reaction Time | Key Considerations & Potential Side Reactions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-4 hours | - Rapid and efficient. - TFA is volatile and corrosive; requires careful handling and removal. - The resulting TFA salt is often an oil.[9] - Potential for tert-butylation of electron-rich aromatics if present.[8] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp. | 30 min - 2 hours | - Often provides the crystalline HCl salt directly.[9] - Commercially available solutions are convenient. - Dioxane is a peroxide-former and should be handled with care. - Anhydrous conditions are important to prevent amide hydrolysis if other functional groups are present.[12] |

Analytical Characterization

To ensure the successful deprotection and the purity of the final product, the following analytical techniques are recommended:

-

Thin Layer Chromatography (TLC): To monitor the disappearance of the starting material and the appearance of the product. The product, being a salt, will typically have a much lower Rf value than the Boc-protected starting material.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the deprotected product and assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The disappearance of the characteristic tert-butyl signal (a singlet at ~1.4 ppm in ¹H NMR) is a clear indicator of successful deprotection.

Workflow and Logic Diagram

Caption: Experimental workflow for N-Boc deprotection.

Conclusion

The N-Boc deprotection of 3-chloromethyl-pyrrolidine can be reliably achieved using either Trifluoroacetic Acid in Dichloromethane or Hydrochloric Acid in 1,4-Dioxane. The choice between these two methods will often depend on the desired salt form of the final product and the available reagents. Both protocols are effective at or below room temperature, minimizing the risk of side reactions involving the chloromethyl group. Careful monitoring of the reaction and appropriate work-up procedures are essential for obtaining the desired product in high yield and purity. The protocols and insights provided in this application note offer a robust foundation for researchers and scientists working with this important synthetic transformation.

References

-

Ngo, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853-23859. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Reagent Guides. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]

-

Gutierrez, O., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(10), 2259-2266. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

-

Reddit r/Chempros. (2021). Boc De-protection. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

-

ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Available at: [Link]

-

Thompson, A. L., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(10), 2251-2258. Available at: [Link]

-

Li, B., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Tetrahedron Letters, 42(49), 8827-8830. Available at: [Link]

-

Master Organic Chemistry. (2010). 5 Key Factors That Influence Acidity In Organic Chemistry. Available at: [Link]

-

ResearchGate. (2021). Mixture neutralization after Boc deprotection?. Available at: [Link]

-

Chemistry LibreTexts. (2014). 1.24: A Summary of the Factors that Determine Acid Strength. Available at: [Link]

-

Reddit r/chemistry. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Available at: [Link]

-

National Institutes of Health. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]

-

Wikipedia. (n.d.). Chloroacetic acid. Available at: [Link]

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Available at: [Link]

-

Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?. Available at: [Link]

-

University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available at: [Link]

-

Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. Available at: [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. reddit.com [reddit.com]

- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. reddit.com [reddit.com]

Application Note & Protocols: A Guide to the Scale-Up Synthesis of Chiral Pyrrolidine Derivatives

Abstract

The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs and advanced clinical candidates.[1][2] Its prevalence stems from its unique conformational rigidity, ability to serve as a versatile pharmacophore, and its role as a privileged building block in asymmetric synthesis.[3][4] Transitioning the synthesis of these valuable derivatives from laboratory-scale discovery to industrial-scale production presents significant challenges in maintaining stereochemical integrity, ensuring process safety, and achieving economic viability. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic considerations and practical methodologies for the scale-up synthesis of chiral pyrrolidines. We will explore various synthetic strategies, delve into the critical parameters for process optimization, and provide a detailed, field-proven protocol for a representative asymmetric transformation.

Introduction: The Strategic Importance of Chiral Pyrrolidines

Substituted chiral pyrrolidines are a dominant structural motif in a vast array of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1][3] Their five-membered saturated ring structure provides a well-defined three-dimensional geometry that can effectively orient substituents for optimal interaction with biological targets.[2] Furthermore, the non-essential amino acid L-proline, itself a chiral pyrrolidine, serves not only as a readily available starting material from the "chiral pool" but also as a foundational catalyst in the field of asymmetric organocatalysis.[5]

The synthesis of enantiomerically pure pyrrolidines is therefore a critical task in drug development. The choice of synthetic route for scale-up must move beyond mere chemical feasibility to encompass a host of process-critical factors, including:

-

Atom Economy and Step Economy: Minimizing waste and the number of synthetic steps is crucial for cost-effectiveness and environmental sustainability.

-

Stereochemical Control: The method must be robust enough to consistently produce the desired enantiomer with high purity (high enantiomeric excess, ee).

-

Safety and Handling: Reagents that are pyrophoric (e.g., s-BuLi) or require cryogenic temperatures, while useful at the gram scale, often pose significant safety and engineering challenges for large-scale production.[1][2][6]

-

Cost and Availability of Starting Materials: Scalable syntheses rely on inexpensive and readily available raw materials and catalysts.

-

Robustness and Reproducibility: The process must be insensitive to minor fluctuations in reaction conditions to ensure consistent yield and quality.

Strategic Approaches for Asymmetric Pyrrolidine Synthesis

The construction of chiral pyrrolidines can be broadly categorized into several strategic approaches. The selection of an appropriate strategy is dictated by the target molecule's substitution pattern, the availability of precursors, and scale-up considerations.

Figure 1. Decision workflow for selecting a scalable synthetic strategy for chiral pyrrolidines.

2.1. Chiral Pool Synthesis This is often the most direct approach, utilizing naturally occurring chiral molecules like L-proline or 4-hydroxyproline as starting materials.[4] This strategy inherently solves the problem of absolute stereochemistry at one or more centers.

-

Causality: By starting with an enantiopure building block, the synthetic sequence focuses on diastereoselective transformations rather than creating the initial chirality, which is often a more complex challenge. This is a robust and reliable method for many drug precursors.[4]

-

Scale-Up Insight: The low cost and bulk availability of amino acids make this a highly attractive industrial strategy. However, it can be limited by the structural framework of the starting material, sometimes requiring lengthy synthetic sequences to achieve the desired substitution pattern.[7]

2.2. Asymmetric Catalysis for De Novo Synthesis When the target structure is not easily derived from the chiral pool, de novo synthesis using asymmetric catalysis is required. This approach builds the chiral ring from acyclic precursors.

-

[3+2] Dipolar Cycloadditions: This is one of the most powerful methods for constructing highly functionalized pyrrolidines.[1][5] The reaction between an azomethine ylide and a dipolarophile (typically an electron-deficient alkene) can create up to four stereocenters in a single, atom-economical step.[5][8] Catalytic systems using copper, silver, or iridium have been developed to render this transformation highly enantioselective.[1][8]

-

Intramolecular Cyclizations: Methods like the intramolecular aza-Michael reaction involve the cyclization of an acyclic amine onto an activated alkene.[1][2] Chiral catalysts, such as phosphoric acids, can protonate the amine and guide its approach to the Michael acceptor, inducing high enantioselectivity.[2]

-

Catalytic C-H Amination: Inspired by classic transformations like the Hofmann-Löffler-Freytag (HLF) reaction, modern metal-catalyzed methods (using Rh, Cu, or Ir) enable the direct conversion of C-H bonds into C-N bonds.[7][9] This strategy is highly atom-economical and can provide rapid access to pyrrolidines from simple linear precursors.[7]

2.3. Biocatalysis A rapidly emerging strategy for industrial synthesis involves the use of enzymes. Imine reductases (IREDs), for example, can reduce cyclic imines to chiral pyrrolidines with exceptional enantioselectivity.[1]

-

Causality: Enzymes operate in mild, aqueous conditions and offer unparalleled selectivity, often obviating the need for protecting groups and reducing waste streams. Directed evolution can be used to engineer enzymes for specific, non-natural substrates.[10]

-

Scale-Up Insight: While the initial development and optimization of a biocatalytic process can be resource-intensive, the resulting process is often highly efficient, safe, and sustainable for large-scale manufacturing.

Application Protocol: Scale-Up of a 2,4,5-Trisubstituted Pyrrolidine via Iridium-Catalyzed Reductive [3+2] Cycloaddition

This section details a robust and scalable protocol for synthesizing a highly substituted chiral pyrrolidine. The chosen methodology is based on the iridium-catalyzed reductive generation of an azomethine ylide from a stable tertiary amide precursor, followed by a diastereoselective cycloaddition.[8][11][12] This approach is advantageous for scale-up because it starts from a stable, easily handled amide, avoids harsh reagents, and proceeds under mild conditions with low catalyst loading.[8]

Figure 2. Reaction scheme for the Iridium-catalyzed synthesis of a polysubstituted pyrrolidine.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| N-Benzyl-N-(methoxycarbonylmethyl)benzamide | >98% | Commercial | Azomethine ylide precursor (1a) |

| Methyl Acrylate | >99%, stabilized | Commercial | Dipolarophile (2a) |

| Vaska's Complex [IrCl(CO)(PPh₃)₂] | >98% | Commercial | Catalyst |

| Tetramethyldisiloxane (TMDS) | >97% | Commercial | Hydrosilane reductant |

| Toluene | Anhydrous, >99.8% | Commercial | Reaction solvent |

| Ethyl Acetate | ACS Grade | Commercial | For workup and chromatography |

| Hexanes | ACS Grade | Commercial | For chromatography |

| Silica Gel | 230-400 mesh | Commercial | For purification |

| Anhydrous Sodium Sulfate | ACS Grade | Commercial | Drying agent |

| Jacketed Glass Reactor (20 L) | - | Equipment | With overhead stirrer, thermocouple, condenser, and N₂ inlet |

| Chiller/Heater Circulator | - | Equipment | For temperature control |

| Peristaltic Pump | - | Equipment | For controlled addition of reagents |

| Rotary Evaporator | - | Equipment | For solvent removal |

| Flash Chromatography System (Large Scale) | - | Equipment | For purification |

Detailed Step-by-Step Protocol (150 mmol Scale)

A. Reactor Preparation and Inerting:

-

Ensure the 20 L jacketed glass reactor is clean, dry, and assembled correctly with an overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet.

-

Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

B. Reagent Charging: 3. To the inerted reactor, add N-Benzyl-N-(methoxycarbonylmethyl)benzamide (1a) (42.5 g, 150 mmol, 1.0 equiv.). 4. Add Vaska's Complex (1.17 g, 1.5 mmol, 0.01 equiv.). 5. Add anhydrous Toluene (7.5 L) via cannula or a sealed addition funnel. 6. Begin stirring the mixture at 200 RPM to ensure homogeneity.

C. Reaction Execution: 7. Set the circulator to heat the reactor jacket to 60 °C . 8. In a separate dry, nitrogen-flushed flask, prepare a solution of Methyl Acrylate (2a) (25.8 g, 300 mmol, 2.0 equiv.) and Tetramethyldisiloxane (TMDS) (30.2 g, 225 mmol, 1.5 equiv.) in anhydrous Toluene (500 mL). 9. Once the reactor contents reach a stable temperature of 60 °C, add the solution from step 8 to the reactor dropwise via a peristaltic pump over a period of 2 hours.

- Causality: Slow addition of the reductant and dipolarophile is critical on a larger scale to control any potential exotherm and to maintain a low concentration of the reactive azomethine ylide intermediate, minimizing potential side reactions.

- After the addition is complete, allow the reaction to stir at 60 °C for an additional 12-16 hours.

D. Reaction Monitoring and Work-up: 11. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of the starting amide. 12. Once the reaction is deemed complete, cool the reactor to room temperature (20-25 °C). 13. Carefully quench the reaction by slowly adding 500 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes. 14. Transfer the mixture to a large separatory funnel. Separate the organic layer. 15. Extract the aqueous layer with Ethyl Acetate (2 x 1 L). 16. Combine all organic layers and wash with brine (1 x 1 L). 17. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

E. Purification: 18. The resulting crude oil is purified by large-scale flash column chromatography on silica gel. 19. Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes. 20. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the final trisubstituted pyrrolidine product as a colorless oil.

- Self-Validation: The reaction typically proceeds with high diastereoselectivity (>20:1 dr), which can be confirmed by ¹H NMR analysis of the crude product before purification.[8] The regioselectivity is also typically excellent.[8][11]

Process Optimization and Characterization Data

For any scale-up process, optimization is key. The following table summarizes typical optimization data for this class of reaction.

| Parameter | Condition A | Condition B | Condition C | Outcome/Rationale |

| Catalyst Loading | 2.0 mol% | 1.0 mol% | 0.5 mol% | 1.0 mol% provides an optimal balance of reaction time and cost. Lower loading leads to incomplete conversion. |

| Temperature | 40 °C | 60 °C | 80 °C | 60 °C provides a reasonable reaction rate. Higher temperatures may lead to catalyst decomposition or side products. |

| Solvent | THF | Dioxane | Toluene | Toluene has a suitable boiling point, is relatively inexpensive, and is a common solvent in industrial processes. |

| Yield | - | 85% (isolated) | - | Expected yield under optimized conditions for this substrate class.[8][11] |

| Diastereomeric Ratio | - | >20:1 dr | - | Confirmed by ¹H NMR spectroscopy. |

Safety and Handling at Scale

-

Inert Atmosphere: Vaska's complex and TMDS are sensitive to air and moisture. Maintaining a robust inert atmosphere is critical to prevent catalyst deactivation and ensure reproducibility.

-

Solvent Handling: Toluene and ethyl acetate are flammable. All transfers and the reaction itself should be conducted in a well-ventilated area (fume hood or walk-in hood) away from ignition sources. Appropriate grounding of equipment is necessary to prevent static discharge.

-

Quenching: The quenching of residual hydrosilane (TMDS) with aqueous base can generate hydrogen gas. The quench should be performed slowly and with adequate ventilation.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory at all times.

Conclusion

The scale-up synthesis of chiral pyrrolidine derivatives is a critical capability for the pharmaceutical industry. A successful scale-up campaign hinges on a strategic selection of the synthetic route, prioritizing methods that are safe, robust, atom-economical, and stereoselective. While chiral pool synthesis remains a workhorse, catalytic de novo methods, such as the iridium-catalyzed reductive [3+2] cycloaddition detailed herein, offer unparalleled flexibility and efficiency for constructing complex and novel pyrrolidine architectures. By carefully considering the causality behind experimental choices and meticulously planning for the challenges of large-scale operation, researchers can successfully transition these vital building blocks from the bench to manufacturing.

References

-

D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of 2-Substituted 1-Aziridines. In Aziridines and Epoxides in Organic Synthesis. Wiley-VCH. (Note: While not directly in search results, this is a foundational concept. The provided search results[1][3] support the general importance of pyrrolidines in organic synthesis and as organocatalysts).

-

Vitale, M., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

-

Wang, J., & Arnold, F. H. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

-

Gillard, J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society. [Link]

-

Laohapaisan, A., Roy, I., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Smith, A. M., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie International Edition. [Link]

-

Fall, Y., et al. (2012). Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]

-

Patureau, F. W., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]

-

Gillard, J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. IRIS. [Link]

-

Gillard, J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iris.unife.it [iris.unife.it]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Scalability Issues in Chiral Pyrrolidine Batch Synthesis

Welcome to the technical support center for chiral pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up batch syntheses of these critical building blocks. Drawing from established methodologies and field-proven insights, this resource provides troubleshooting guides and frequently asked questions to ensure your scale-up process is efficient, reproducible, and safe.

Introduction: The Scalability Challenge in Chiral Pyrrolidine Synthesis

Chiral pyrrolidines are privileged scaffolds in a vast array of pharmaceuticals and catalysts.[1] While numerous elegant methods exist for their synthesis at the laboratory scale, transitioning to pilot plant or industrial production often presents significant hurdles. Issues that are manageable in a round-bottom flask can become critical impediments at a larger scale, impacting yield, purity, stereochemical integrity, and overall process viability.

This guide is structured to address these challenges head-on, providing not just protocols but the underlying scientific principles to empower you to make informed decisions during your process development.

Section 1: Troubleshooting Guide for Key Synthetic Routes

This section addresses common problems encountered during the scale-up of prevalent chiral pyrrolidine synthetic strategies.

Issues in Syntheses Utilizing Proline and its Derivatives

Proline and its derivatives, such as 4-hydroxyproline, are popular starting materials due to their inherent chirality and ready availability.[2] However, their use in large-scale synthesis is not without challenges.

Question: We are experiencing poor solubility of our proline-based starting material in our chosen organic solvent upon scale-up, leading to slow and incomplete reactions. What can we do?

Answer: This is a common issue. While L-proline itself is often insoluble in many organic solvents, several strategies can be employed:

-